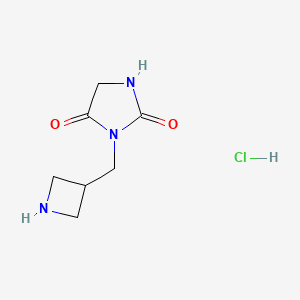

3-(Azetidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride

Description

3-(Azetidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride is a heterocyclic compound featuring an imidazolidine-2,4-dione core (a five-membered ring with two ketone groups at positions 2 and 4) substituted with an azetidin-3-ylmethyl group. The azetidine moiety—a four-membered saturated ring containing one nitrogen atom—introduces steric strain and conformational rigidity, which may influence binding to biological targets. The hydrochloride salt enhances aqueous solubility, a common strategy for improving pharmacokinetic properties in drug development .

For instance, arylpiperazine-substituted imidazolidine-diones exhibit α₁-adrenoceptor antagonism, highlighting the pharmacological relevance of this scaffold .

Properties

IUPAC Name |

3-(azetidin-3-ylmethyl)imidazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c11-6-3-9-7(12)10(6)4-5-1-8-2-5;/h5,8H,1-4H2,(H,9,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSDKYKLOPOCFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CN2C(=O)CNC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Azetidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride, with the chemical formula C6H10ClN3O2 and CAS number 1820736-21-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests its potential as an antibacterial agent. For instance, derivatives of similar compounds have exhibited MIC values as low as 12.5 µg/mL against enteric fever pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and A549. The mechanism appears to involve both extrinsic and intrinsic signaling pathways, leading to cell cycle arrest and programmed cell death .

Table 1: Summary of Biological Activities

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. The compound may bind to molecular targets, altering their activity and leading to various pharmacological effects. For instance, it has been suggested that the compound interacts with PTP1B (Protein Tyrosine Phosphatase 1B), which plays a crucial role in insulin signaling pathways .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various imidazolidine derivatives, this compound was found to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized a range of concentrations to determine the MIC values, confirming its potential for further development as an antibiotic agent.

Case Study 2: Anticancer Research

Another study focused on the anticancer properties of this compound involved treating cancer cell lines with varying concentrations. The results indicated a dose-dependent response in terms of apoptosis induction, with lower concentrations leading to significant cell death compared to control groups. This suggests that further exploration into its therapeutic use in oncology could be beneficial.

Comparison with Similar Compounds

Core Structure Variations

The imidazolidine-2,4-dione core differentiates this compound from related heterocycles:

- Thiazolidine-2,4-diones : Replace one nitrogen in the ring with sulfur (e.g., 3-alkoxythiazolidine-2,4-diones). These compounds are associated with antidiabetic activity but exhibit lower metabolic stability compared to imidazolidine-diones due to sulfur’s susceptibility to oxidation .

- Oxazolidine-2,4-diones: Substitute nitrogen with oxygen (e.g., 3-(azetidin-3-yl)oxazolidine-2,4-dione hydrochloride, molar mass 192.6 g/mol).

Substituent Effects

Key substituents and their biological implications:

- Azetidin-3-ylmethyl group : The four-membered azetidine ring introduces steric constraints and moderate basicity (pKa ~7–8), which may enhance binding to targets requiring compact, rigid ligands. This contrasts with piperidin-3-yl substituents (e.g., 3-ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride), where the six-membered ring offers greater flexibility and varied pharmacophore interactions .

- Arylidene groups: Compounds like (Z)-5-(4-chlorobenzylidene)imidazolidine-2,4-dione derivatives (e.g., from ) incorporate conjugated double bonds, enabling π-π stacking with aromatic residues in enzymes or receptors. These derivatives show α₁-adrenoceptor antagonism, suggesting the target compound’s azetidinylmethyl group could modulate similar pathways with altered selectivity .

- Aminoethyl substituents: 3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride (CID 10909678) includes a primary amine, enhancing water solubility and enabling hydrogen bonding. However, the lack of a heterocyclic substituent limits steric complexity compared to azetidine-containing analogs .

Physicochemical and Pharmacokinetic Properties

Preparation Methods

Formation of Schiff Base Intermediates

- Aromatic aldehydes are reacted with amine precursors under reflux conditions in ethanol to form Schiff bases.

- Reaction conditions typically involve refluxing for 2–3 hours followed by cooling and crystallization.

- Completion of the reaction is monitored by thin-layer chromatography (TLC).

Cyclization to Imidazolidine-2,4-dione Derivatives

- Schiff bases undergo cyclization with amino acids such as tryptophan or leucine in tetrahydrofuran (THF) under reflux for 24 hours.

- This step yields imidazolidine-2,4-dione derivatives, which are then purified by recrystallization from ethanol.

Formation of Hydrochloride Salt

- The free base of 3-(Azetidin-3-ylmethyl)imidazolidine-2,4-dione is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

- This step enhances the compound's stability and facilitates handling and storage.

Representative Synthetic Scheme

| Step | Reactants/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Aromatic aldehyde + amine in ethanol, reflux 2–3 h | Schiff base intermediate | 75–85 | Monitored by TLC |

| 2 | Schiff base + amino acid in THF, reflux 24 h | Imidazolidine-2,4-dione derivative | 70–80 | Recrystallized from ethanol |

| 3 | Imidazolidine derivative + chloroacetyl chloride + triethylamine in 1,4-dioxane, 0–10 °C, 6 h | Azetidinyl-imidazolidine derivative | 65–75 | Purified by recrystallization |

| 4 | Free base + HCl in solvent | Hydrochloride salt of target compound | Quantitative | Improves solubility and stability |

Reaction Conditions and Optimization

- Temperature control: Low temperatures (0–10 °C) are crucial during the chloroacetyl chloride addition to prevent side reactions.

- pH adjustment: After cyclization and azetidinylation, pH is adjusted to neutral (6.5–7.5) using diluted sodium bicarbonate to facilitate precipitation.

- Purification: Recrystallization solvents include ethanol, chloroform, and tetrahydrofuran (THF), chosen based on solubility profiles.

- Monitoring: Reaction progress is routinely monitored by TLC and confirmed by spectroscopic methods.

Characterization Data

The synthesized compounds are characterized by:

- Fourier Transform Infrared Spectroscopy (FTIR): Identification of functional groups such as carbonyl (C=O) stretches around 1700 cm⁻¹, azetidine ring vibrations, and N-H stretches.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^13C NMR confirm the presence of aromatic protons, azetidine methylene groups, and imidazolidine ring carbons.

- Melting Point Determination: Provides purity indication with typical melting points ranging between 205–215 °C for intermediates.

- Thin-Layer Chromatography (TLC): Used for reaction monitoring and purity assessment.

Summary Table of Key Analytical Data for Intermediates

| Compound | Melting Point (°C) | FTIR Key Absorptions (cm⁻¹) | ^1H NMR Signals (ppm) | Yield (%) |

|---|---|---|---|---|

| Schiff base intermediate | 205–207 | 3350 (O-H), 1700 (C=O), 1541 (N=N) | 6.8–8.1 (Ar-H), 5.37 (OH) | 78 |

| Imidazolidine-2,4-dione derivative | 213–215 | 3286, 3163 (NH2), 1604 (C=N), 3350 (OH) | 6.8–7.4 (Ar-H), 5.2 (OH), 6.79 (NH2) | 83 |

| Azetidinylated product | Not specified | Characteristic β-lactam and azetidine bands | Methylene and ring protons observed | 65–75 |

Research Findings and Notes

- The preparation of this compound involves well-established organic synthesis protocols with emphasis on controlled reaction conditions to maximize yield and purity.

- The multi-step synthesis leverages condensation, cyclization, and acylation reactions, each requiring precise temperature and pH control.

- Characterization confirms the structural integrity and purity of the compound at each stage.

- The hydrochloride salt form is preferred for its enhanced stability and solubility, facilitating further biological or pharmaceutical applications.

Q & A

Q. What are the recommended analytical methods to determine the purity of 3-(Azetidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride?

High-performance liquid chromatography (HPLC) is the primary method for assessing purity. Ensure a C18 reverse-phase column with a mobile phase gradient of acetonitrile/water (0.1% trifluoroacetic acid) at a flow rate of 1.0 mL/min. UV detection at 254 nm is standard. Calibrate using certified reference standards and validate precision via triplicate injections . For complementary analysis, use nuclear magnetic resonance (NMR) spectroscopy (1H/13C) to confirm structural integrity and detect impurities. Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to the compound’s solubility profile .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store lyophilized samples at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). For solutions, use anhydrous DMSO or deionized water (pH 4–6) and aliquot to avoid freeze-thaw cycles. Monitor degradation via periodic HPLC analysis, particularly for hydrolysis of the imidazolidine-dione ring under humid conditions .

Q. What synthetic routes are commonly employed for preparing this compound?

The synthesis typically involves a multi-step approach:

Azetidine Ring Formation : React 3-azetidinecarboxylic acid with a protected imidazolidine-2,4-dione precursor via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ethanol, followed by recrystallization from ethanol/diethyl ether.

Purification : Use column chromatography (silica gel, ethyl acetate/methanol) or preparative HPLC .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and identify transition states. Use software like Gaussian or ORCA to calculate activation energies and predict optimal solvents, catalysts, or temperatures. Pair computational results with high-throughput experimentation (HTE) to validate predictions, focusing on yield and enantiomeric excess . For example, screen 50–100 reaction conditions (e.g., solvent polarity, base strength) using automated liquid handlers to accelerate optimization .

Q. What strategies resolve contradictions in biological activity data for this compound?

Contradictions may arise from assay variability (e.g., cell line differences, buffer pH). Address this by:

Standardizing Assays : Use isogenic cell lines and validate protocols with positive/negative controls.

Metabolic Stability Testing : Assess liver microsomal stability to identify metabolite interference.

Structural Analog Comparison : Test derivatives (e.g., azetidine-methyl vs. pyrrolidine-methyl substitutions) to isolate pharmacophore contributions .

Q. How can spectroscopic techniques elucidate the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a sensor chip and measure binding kinetics (ka, kd) in real-time.

- Fluorescence Quenching : Titrate the compound into a fluorophore-labeled protein solution (e.g., tryptophan emission at 340 nm) to calculate binding constants (Kd) via Stern-Volmer plots.

- NMR Titration : Monitor chemical shift perturbations in 1H-15N HSQC spectra of the target protein to map binding sites .

Q. What methodologies improve the enantiomeric purity of this compound during synthesis?

- Chiral Auxiliaries : Incorporate Evans oxazolidinones or Oppolzer sultams during imidazolidine-dione formation.

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium or ruthenium catalysts for enantioselective hydrogenation.

- Chiral Chromatography : Employ supercritical fluid chromatography (SFC) with cellulose-based columns (e.g., Chiralpak IC) for preparative-scale separation .

Q. How do structural modifications impact the compound’s physicochemical properties?

Systematically modify the azetidine or imidazolidine-dione moieties and assess:

- LogP : Measure via shake-flask method (octanol/water partition).

- Solubility : Use dynamic light scattering (DLS) in biorelevant media (FaSSIF/FeSSIF).

- Permeability : Conduct Caco-2 cell monolayer assays. For example, replacing the azetidine with a piperidine ring increases LogP by ~0.5 but reduces aqueous solubility by 30% .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

- Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism.

- Bootstrap Resampling : Generate 95% confidence intervals for EC50 values.

- ANOVA with Tukey’s Post Hoc : Compare efficacy across multiple derivatives. Ensure n ≥ 3 biological replicates to account for variability .

Q. How can researchers mitigate batch-to-batch variability in compound synthesis?

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress.

- Design of Experiments (DoE) : Optimize critical parameters (e.g., temperature, stoichiometry) using response surface methodology (RSM).

- Strict QC Protocols : Require ≥98% purity (HPLC) and <0.5% enantiomeric excess (SFC) for all batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.